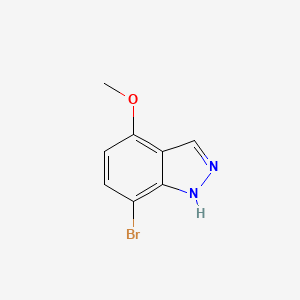

7-Bromo-4-methoxy-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)8-5(7)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEVEOJGLPLZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=NNC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-4-methoxy-1H-indazole for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Bromo-4-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, a plausible synthetic route with mechanistic insights, its potential applications in pharmaceutical research, and essential safety and handling protocols.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed into therapeutic agents for various diseases, including cancer and inflammatory conditions.[1][2] this compound, the subject of this guide, is a specific analogue that presents a unique substitution pattern, making it a valuable building block for the synthesis of novel bioactive molecules.

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound. These values are calculated based on its chemical structure and may serve as a useful reference for experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂O | - |

| Molecular Weight | 227.06 g/mol | [5] |

| Appearance | Expected to be an off-white to brown solid | Inferred from similar compounds[6] |

| Predicted XLogP3 | 2.2 | Inferred from related structures[7] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Predicted Melting Point | >150 °C | Inferred from similar compounds[6] |

| Predicted Boiling Point | >300 °C | Inferred from similar compounds[8] |

Synthesis of this compound: A Proposed Route

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed based on well-established indazole synthesis methodologies, such as the Jacobsen or Davis-Beirut reaction. The proposed pathway starts from a readily available substituted aniline.

Proposed Synthetic Workflow:

References

- 1. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. achmem.com [achmem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | C8H7BrN2O | CID 20791244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1H-indazole CAS#: 186407-74-9 [m.chemicalbook.com]

- 7. 4-bromo-7-methoxy-1-methyl-1H-indazole | C9H9BrN2O | CID 171597756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem-casts.com [chem-casts.com]

An In-depth Technical Guide to 7-Bromo-4-methoxy-1H-indazole for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 7-Bromo-4-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon available data and contextual information from related indazole derivatives, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this molecule in their work.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, is a key pharmacophore in a variety of therapeutic agents.[1] The versatility of the indazole nucleus allows for diverse substitutions, leading to a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, antitumor properties.[1][3] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its importance in the development of targeted cancer therapies.[4] this compound, as a specifically substituted derivative, holds potential for the development of novel therapeutics, particularly in the realm of kinase inhibition.[5]

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, we can infer some of its properties based on data from closely related compounds and computational predictions.

Structural and General Properties

| Property | Value | Source |

| Chemical Formula | C₈H₇BrN₂O | [6] |

| Molecular Weight | 227.06 g/mol | [6] |

| CAS Number | 1337879-62-5 | N/A |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred |

Note: The CAS number for the isomeric 4-bromo-7-methoxy-1H-indazole is 938062-01-2.

Predicted Properties

Computational models provide estimated values for various physicochemical parameters. While useful for initial assessment, these should be confirmed experimentally.

| Property | Predicted Value | Source |

| XlogP | 2.2 | [7] |

| Monoisotopic Mass | 225.97418 Da | [7] |

Spectral Data: A Call for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring system and a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo and methoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the indazole ring will be affected by the electron-donating methoxy group and the electron-withdrawing bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to:

-

N-H stretching of the indazole ring.

-

C-H stretching of the aromatic and methoxy groups.

-

C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

-

C-O stretching of the methoxy group.

-

C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry will be essential for determining the molecular weight and fragmentation pattern of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragment ions.

Synthesis and Reactivity

While a specific, validated synthesis protocol for this compound is not detailed in the available literature, general methods for the synthesis of substituted indazoles can be adapted.

General Synthetic Strategies for Indazoles

Several established methods for constructing the indazole ring system include:

-

[3+2] Cycloaddition: This approach often involves the reaction of a diazo compound with a benzyne derivative.[4]

-

Diazotization of o-Alkylanilines: A classical method involving the diazotization of an appropriately substituted aniline followed by cyclization.[4]

-

Intramolecular Amination of o-Haloarylhydrazones: This method relies on the cyclization of a pre-formed hydrazone.[4]

Illustrative Synthesis of a Related Indazole Derivative

The following is a representative protocol for the synthesis of 7-bromo-1H-indazole from 7-aminoindazole, which illustrates a common synthetic transformation that could be adapted.[6]

Step-by-step Methodology:

-

Dissolve 7-aminoindazole in concentrated hydrobromic acid.

-

Dilute the solution with water and cool to -10 °C.

-

In a separate vessel, dissolve sodium nitrite in water and cool the solution.

-

Slowly add the cold sodium nitrite solution to the 7-aminoindazole solution.

-

Add solid sodium nitrite in portions to the reaction mixture.

-

Stir the reaction solution at -5°C.

-

Add a cooled solution of cuprous bromide in concentrated hydrobromic acid dropwise.

-

Allow the reaction mixture to stir at room temperature.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Dilute with water, filter the precipitate, and wash the filter cake with ethyl acetate.

-

Separate the filtrate layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Caption: A generalized synthetic workflow for substituted indazoles.

Reactivity of the Indazole Core

The indazole ring system is aromatic and undergoes electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the benzene ring and the electronic nature of the pyrazole ring. The N-H proton of the pyrazole ring is acidic and can be deprotonated with a base, allowing for N-alkylation or N-acylation reactions.[7] Halogenated indazoles are valuable intermediates for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a wide variety of substituents.

Applications in Drug Development: A Focus on Kinase Inhibition

The indazole scaffold is a cornerstone in the design of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Indazole-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate, thereby blocking the signaling pathway.

The specific substitution pattern of this compound, with a bromine atom at the 7-position and a methoxy group at the 4-position, provides a unique electronic and steric profile that could be exploited for selective kinase inhibition. The bromine atom can serve as a handle for further synthetic modifications to optimize binding affinity and selectivity for a particular kinase target.

Caption: Mechanism of kinase inhibition by indazole derivatives.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Toxicity: While specific toxicity data is unavailable, related compounds are often classified as harmful if swallowed and may cause skin and eye irritation. Assume the compound is hazardous and handle it with appropriate care.

Conclusion and Future Directions

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its substituted indazole core suggests significant potential for the development of novel therapeutic agents, particularly kinase inhibitors. This guide has synthesized the available information to provide a foundational understanding of its properties.

A critical next step for the research community is the full experimental characterization of this compound. This includes:

-

Development and optimization of a robust synthetic protocol.

-

Detailed spectroscopic analysis (NMR, IR, MS) to establish a definitive reference dataset.

-

Determination of its key physicochemical properties (melting point, solubility, etc.).

-

Evaluation of its biological activity against a panel of relevant kinase targets.

By undertaking these studies, the full potential of this compound as a valuable tool in drug discovery can be unlocked.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 6. 4-bromo-7-methoxy-1-methyl-1H-indazole | C9H9BrN2O | CID 171597756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 4-bromo-7-methoxy-1h-indazole (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]

7-Bromo-4-methoxy-1H-indazole molecular weight and formula

An In-Depth Technical Guide to 7-Bromo-4-methoxy-1H-indazole: Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted indazole, it belongs to a class of compounds renowned for their diverse biological activities. The indazole core, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is a prevalent scaffold in numerous pharmacologically active molecules.[1][2] The strategic placement of a bromine atom and a methoxy group on the indazole ring provides versatile handles for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex molecular architectures with therapeutic potential. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthetic protocol, potential applications in drug discovery, and essential safety and handling information.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development. The key molecular identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H7BrN2O | [3][4] |

| Molecular Weight | 227.06 g/mol | [3][4] |

| Appearance | Likely a powder or solid | |

| CAS Number | 1337879-62-5 | [3] |

Synthesis of this compound

The synthesis of substituted indazoles can be achieved through various synthetic routes.[5] A common approach involves the cyclization of appropriately substituted anilines. The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established chemical principles for similar structures.[6]

Experimental Protocol

Step 1: Bromination of 3-methoxy-2-methylaniline

The synthesis commences with the regioselective bromination of 3-methoxy-2-methylaniline. The presence of the activating methoxy and methyl groups directs the electrophilic substitution.

-

Dissolve 3-methoxy-2-methylaniline in a suitable solvent, such as chloroform, in a reaction vessel.

-

Cool the solution to approximately 0°C using an ice bath to control the reaction's exothermicity.

-

Slowly add a solution of bromine in chloroform dropwise to the cooled aniline solution with constant stirring.

-

Allow the reaction to proceed for several hours at 0°C.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting crude product, 2-bromo-6-methyl-4-methoxyaniline, can be purified by recrystallization or column chromatography.

Step 2: Diazotization and Cyclization

The subsequent step involves the diazotization of the newly synthesized aniline derivative, followed by an intramolecular cyclization to form the indazole ring.

-

Suspend the purified 2-bromo-6-methyl-4-methoxyaniline in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0°C.

-

Add a solution of sodium nitrite in water dropwise to the suspension while maintaining the low temperature. This will form the corresponding diazonium salt.

-

After the diazotization is complete, the reaction mixture is carefully neutralized.

-

The cyclization can then be induced. In some procedures, this involves adding the diazonium salt solution to a solution of a reducing agent.[6] Another approach involves treatment with a base like potassium tert-butoxide in a suitable solvent like dimethyl sulfoxide (DMSO) to facilitate the ring closure.[6][7]

-

The reaction mixture is then worked up by pouring it into ice water and extracting the product with an organic solvent like diethyl ether.

-

The combined organic extracts are washed, dried, and concentrated to yield the crude this compound.

-

Final purification is typically achieved through column chromatography to obtain the desired product with high purity.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[2] this compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Intermediate for Kinase Inhibitors: The indazole nucleus is a core component of several kinase inhibitors used in oncology. The bromine atom at the 7-position can be readily functionalized through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, allowing for the exploration of the chemical space around the indazole core to optimize binding to target kinases.

-

Scaffold for Neurological Drug Candidates: Substituted indazoles have been investigated for their activity on receptors in the central nervous system.[8] The methoxy group at the 4-position can influence the electronic properties and metabolic stability of the molecule, which are critical parameters in the design of CNS-active drugs.

-

Fragment in HIV Inhibitors: The utility of bromo-substituted indazoles as key intermediates is highlighted by the synthesis of Lenacapavir, a potent HIV capsid inhibitor, which utilizes a 7-bromo-4-chloro-1H-indazol-3-amine fragment.[9] This underscores the potential of this compound in the development of novel antiviral agents.

-

Materials Science: The unique electronic properties of the indazole ring also make its derivatives candidates for applications in materials science, such as in the development of organic semiconductors.[8]

Caption: The role of this compound as a versatile scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on safety data for structurally similar compounds.[3][10][11]

| Safety Aspect | Precaution |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[10] |

| Handling | Handle in a well-ventilated area. Avoid formation of dust and aerosols.[3] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[10] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10] |

| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[11] |

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a key intermediate in the synthesis of a wide range of biologically active molecules and advanced materials. Its strategic substitution pattern provides chemists with the tools to create novel compounds for drug discovery and other applications. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in research and development.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | C8H7BrN2O | CID 20791244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.de [fishersci.de]

Spectroscopic Characterization of 7-Bromo-4-methoxy-1H-indazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Bromo-4-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. Indazole derivatives are known for their wide range of biological activities, serving as scaffolds in the development of therapeutic agents. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide will delve into the expected and observed spectroscopic data for this compound, providing a comprehensive reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electronic effects of the bromine and methoxy substituents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0-8.2 | s | - |

| H-5 | ~6.8-7.0 | d | ~8.0-9.0 |

| H-6 | ~7.2-7.4 | d | ~8.0-9.0 |

| OCH₃ | ~3.9-4.1 | s | - |

| N-H | ~10.0-13.0 | br s | - |

Expertise in Action: Interpreting the ¹H NMR Spectrum

The downfield chemical shift of the H-3 proton is characteristic of its position adjacent to the pyrazole ring nitrogen. The ortho-coupling observed between H-5 and H-6 is a key indicator of their adjacent positions on the benzene ring. The methoxy group protons will appear as a sharp singlet, and the N-H proton is typically broad and may exchange with D₂O. The exact chemical shifts can be influenced by the choice of solvent[1][2].

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135-140 |

| C-3a | ~120-125 |

| C-4 | ~150-155 (O-substituted) |

| C-5 | ~100-105 |

| C-6 | ~125-130 |

| C-7 | ~105-110 (Br-substituted) |

| C-7a | ~140-145 |

| OCH₃ | ~55-60 |

Causality in Spectral Assignment:

The chemical shifts of the carbon atoms are dictated by their hybridization and the electron-donating or -withdrawing nature of their substituents. The C-4 carbon, attached to the electron-donating methoxy group, is expected to be significantly downfield. Conversely, the C-7 carbon, bearing the bromine atom, will also experience a downfield shift due to the inductive effect of the halogen. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the definitive assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts[3].

-

Instrument Setup: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion[4][5].

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A wider spectral width (e.g., 240 ppm) is necessary to encompass all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS)[6].

Workflow for NMR Analysis:

Caption: A streamlined workflow for the NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Expected Mass Spectrum:

For this compound (C₈H₇BrN₂O), the high-resolution mass spectrum (HRMS) is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted MS Data:

| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Abundance |

| [M]⁺ | 225.9796 | 227.9776 | High (Isotopic pair) |

| [M-CH₃]⁺ | 210.9640 | 212.9620 | Moderate |

| [M-OCH₃]⁺ | 194.9685 | 196.9665 | Moderate |

| [M-Br]⁺ | 147.0558 | - | Low |

Trustworthiness Through Fragmentation Analysis:

The fragmentation of the molecular ion is a key validation step. Common fragmentation pathways for indazole derivatives include the loss of small, stable molecules or radicals. The loss of a methyl radical (•CH₃) from the methoxy group is a likely fragmentation pathway. Subsequent loss of carbon monoxide (CO) from the resulting ion is also plausible. The presence of these fragment ions in the expected ratios provides strong evidence for the proposed structure. The fragmentation pattern of heterocyclic compounds is a well-established field, providing a reliable basis for structural interpretation[7][8][9][10].

Experimental Protocol: Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from any impurities[11][12].

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, often providing rich fragmentation data. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds and is commonly used in LC-MS.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which are crucial for confirming the elemental composition.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.

Logical Flow of Mass Spectrometry Experiment:

Caption: A conceptual diagram illustrating the mass spectrometry workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups and bonds within the molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3100 | N-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (methoxy) |

| ~1620, ~1580, ~1480 | C=C and C=N stretching (aromatic rings) |

| ~1250 | Aryl-O stretching (asymmetric) |

| ~1050 | Aryl-O stretching (symmetric) |

| Below 800 | C-Br stretching and aromatic C-H bending |

Authoritative Grounding in IR Spectroscopy:

The assignment of these bands is based on well-established correlation tables for infrared spectroscopy[13][14]. The broad N-H stretch is a hallmark of the indazole ring. The presence of sharp peaks in the aromatic C-H stretching region and the aliphatic C-H stretching region confirms the presence of both the aromatic rings and the methoxy group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison to a reference spectrum.

Experimental Protocol: FTIR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample, two common methods are the KBr pellet technique and Attenuated Total Reflectance (ATR)[15][16][17][18][19].

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press[15][18].

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact[15][17][19].

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This is crucial for obtaining the true absorption spectrum of the sample.

-

Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Analyze the spectrum to identify the characteristic absorption bands.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, MS, and IR techniques, provides a robust and self-validating framework for its structural confirmation. The data presented in this guide, based on established principles and comparison with related structures, serves as a reliable reference for researchers in the field. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of any scientific investigation in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 14. 1H-indazole hydrochloride [webbook.nist.gov]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 17. rtilab.com [rtilab.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. edinst.com [edinst.com]

The Strategic Core of Drug Discovery: An In-depth Technical Guide to 7-Bromo-4-methoxy-1H-indazole

For the discerning researcher in the fast-paced world of drug development, the selection of foundational scaffolds is a critical determinant of a program's success. The indazole nucleus, a privileged heterocyclic system, has consistently demonstrated its value, appearing in a multitude of clinically approved therapeutics.[1] This guide provides a deep dive into the structure, synthesis, and strategic application of a particularly valuable derivative: 7-Bromo-4-methoxy-1H-indazole . We will explore its nuanced structural features, predictable reactivity, and its role as a cornerstone for the synthesis of next-generation targeted therapies.

Molecular Architecture and Physicochemical Profile

The this compound molecule is a carefully orchestrated arrangement of functionalities, each contributing to its unique chemical personality and strategic utility in medicinal chemistry.

The Indazole Core: A Privileged Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a bioisostere of indole and purine, allowing it to interact with a wide array of biological targets.[2][3] The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form.[4] This core structure provides a rigid framework for the precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to protein targets.

Strategic Substitution: The Role of Bromine and Methoxy Groups

The substituents at the 4- and 7-positions are not mere decorations; they are strategically placed functional groups that dictate the molecule's reactivity and potential for elaboration.

-

The 7-Bromo Group : This halogen atom is a versatile synthetic handle. Its presence opens the door to a plethora of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This allows for the facile introduction of a wide range of aryl and heteroaryl moieties, enabling the systematic exploration of the chemical space around the indazole core to optimize biological activity and pharmacokinetic properties.[7]

-

The 4-Methoxy Group : The methoxy group at the 4-position is an electron-donating group. Its presence influences the electron density of the aromatic system, which can modulate the reactivity of the indazole ring and the 7-bromo substituent. Furthermore, the methoxy group can act as a hydrogen bond acceptor, potentially contributing to the binding affinity of derivative compounds to their biological targets.

Below is a table summarizing the key physicochemical properties of the closely related N-methylated analog, 4-bromo-7-methoxy-1-methyl-1H-indazole, which provides a reasonable approximation for the parent compound.[8]

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂O | [8] |

| Molecular Weight | 241.08 g/mol | [8] |

| Monoisotopic Mass | 239.98983 Da | [8] |

| XLogP3 | 2.2 | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 1 | [8] |

Synthesis and Elaboration: Building the Core and Beyond

A Plausible Synthetic Pathway

A logical approach to the synthesis of this compound involves a classical indazole formation via diazotization and cyclization of a suitably substituted aniline. The following protocol is adapted from the synthesis of the isomeric 7-bromo-5-methoxy-1H-indazole and serves as an exemplary workflow.[9]

Step 1: Bromination of the Aniline Precursor

The synthesis would commence with the regioselective bromination of 3-methoxy-2-methylaniline. The methoxy group is an ortho-, para-director, and the methyl group provides some steric hindrance, guiding the bromine to the desired position.

Step 2: Diazotization and Intramolecular Cyclization

The resulting 2-bromo-6-methyl-4-methoxyaniline would then undergo diazotization using sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the indazole ring.

Exemplary Experimental Protocol (Adapted from a related synthesis[9])

Objective: To outline a plausible, multi-step synthesis for this compound.

Materials:

-

3-methoxy-2-methylaniline

-

Bromine

-

Chloroform

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium acetate

-

2-Methyl-2-propanethiol

-

Ethanol

-

Diethyl ether

-

Dimethyl sulfoxide (DMSO)

-

Potassium tert-butoxide

Procedure:

-

Bromination: Dissolve 3-methoxy-2-methylaniline in chloroform and cool the solution to 0°C. Add a solution of bromine in chloroform dropwise. Stir the reaction mixture for several hours, then concentrate under reduced pressure to obtain the crude 2-bromo-6-methyl-4-methoxyaniline.

-

Diazotization: Suspend the crude aniline derivative in a solution of hydrochloric acid and cool to 0°C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

-

Cyclization: Neutralize the resulting solution with solid sodium acetate. In a separate flask, prepare a solution of 2-methyl-2-propanethiol in ethanol at 0°C. Add the diazotized solution dropwise to the thiol solution. After stirring, the reaction is worked up by extraction with diethyl ether. The organic layers are combined, dried, and concentrated. The final cyclization to the indazole is achieved by treating the intermediate with potassium tert-butoxide in DMSO.

Purification: The crude product would be purified by column chromatography on silica gel or by preparative HPLC to yield pure this compound.

Strategic Elaboration via Cross-Coupling

The true synthetic power of this compound lies in its potential for diversification. The 7-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, allowing for the creation of extensive libraries of analogs for structure-activity relationship (SAR) studies.[5]

Suzuki-Miyaura Coupling: A Gateway to Diversity

The Suzuki-Miyaura reaction is a robust and highly versatile method for forming carbon-carbon bonds.[6] In the context of this compound, this reaction would be used to couple a wide variety of boronic acids or boronate esters at the 7-position.

Representative Suzuki-Miyaura Cross-Coupling Protocol

Objective: To couple an aryl boronic acid to the 7-position of this compound.

Materials:

-

This compound

-

Aryl boronic acid (e.g., (4-methoxyphenyl)boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Cesium carbonate)

-

Solvent system (e.g., Dioxane/Ethanol/Water)

Procedure:

-

To a microwave vial, add this compound, the aryl boronic acid, cesium carbonate, and the palladium catalyst.

-

Add the degassed solvent system.

-

Seal the vial and heat in a microwave reactor to 140°C for the specified time (typically 1-4 hours).

-

After cooling, dilute the reaction mixture with an organic solvent and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 7-aryl-4-methoxy-1H-indazole.

The following diagram illustrates the pivotal role of this compound as a versatile intermediate in a typical drug discovery workflow.

Caption: Drug discovery workflow utilizing this compound.

Structural Elucidation: Spectroscopic and Crystallographic Insights

A thorough understanding of a molecule's structure is paramount. While specific experimental data for this compound is not publicly available, we can predict its key spectroscopic features based on data from closely related analogs.[2][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the N-H proton. The aromatic protons on the benzene ring will appear as doublets or doublets of doublets, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromo group. The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The N-H proton will be a broad singlet at a downfield chemical shift, often above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the bromine will be shifted to a lower field. The carbon atoms of the methoxy group will appear at a characteristic chemical shift around 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of this compound in the solid state.[3][12] This technique would precisely determine bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. These interactions are crucial for understanding the crystal packing and can provide insights into the molecule's potential interactions with biological macromolecules. Although a crystal structure for the title compound is not available, analysis of related structures suggests that the indazole ring would be essentially planar.[12]

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone of modern medicinal chemistry, with numerous derivatives having reached the market as successful drugs.[1][4] this compound is a valuable building block for the synthesis of compounds targeting a range of diseases, particularly in oncology.[13][14]

Kinase Inhibitors

A primary application of substituted indazoles is in the development of protein kinase inhibitors.[4] The indazole core can act as a hinge-binding motif, a common feature of many kinase inhibitors. The 7-bromo position allows for the introduction of substituents that can occupy the solvent-exposed region of the ATP-binding pocket, enabling the fine-tuning of potency and selectivity.

The following diagram illustrates a generalized signaling pathway and the point of inhibition by a hypothetical kinase inhibitor derived from our core molecule.

Caption: Generalized kinase signaling pathway and the point of inhibition.

Other Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in a variety of other therapeutic areas, including:

The versatility of the this compound scaffold makes it a valuable starting point for the exploration of new treatments in these and other disease areas.

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and versatile synthetic handles make it an ideal starting point for the development of novel therapeutics. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can rapidly generate diverse libraries of indazole derivatives for biological screening. As the demand for targeted therapies continues to grow, the importance of privileged scaffolds like the indazole core, and specifically versatile building blocks such as this compound, will only increase.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-bromo-7-methoxy-1-methyl-1H-indazole | C9H9BrN2O | CID 171597756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. rsc.org [rsc.org]

- 12. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. rsc.org [rsc.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. longdom.org [longdom.org]

The Indazole Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has firmly established itself as one such "privileged scaffold."[1][2] Though its natural occurrence is rare, limited to a few alkaloids like nigellicine, the synthetic versatility and diverse pharmacological activities of indazole derivatives have captured the attention of researchers and drug development professionals worldwide.[1][3] This guide provides an in-depth technical exploration of the core characteristics of the indazole scaffold, offering insights into its physicochemical properties, synthetic strategies, and profound impact on modern drug discovery.

From anti-inflammatory agents like Bendazac and Benzydamine to a host of targeted cancer therapies including Pazopanib, Axitinib, and Niraparib, the indazole core is a recurring motif in clinically successful drugs.[4][5] Its ability to engage in a variety of biological interactions, acting as a versatile pharmacophore, underpins its widespread application.[6][7] This document will dissect the fundamental attributes that contribute to the indazole scaffold's success, providing a comprehensive resource for scientists aiming to leverage its potential in their research and development endeavors.

I. Physicochemical Landscape: Understanding the Core Properties

The therapeutic utility of the indazole scaffold is intrinsically linked to its unique electronic and structural features. A thorough understanding of these properties is paramount for rational drug design and optimization.

Aromaticity and Tautomerism: A Duality of Character

Indazole is an aromatic system with 10 π-electrons, conforming to Hückel's rule, which imparts significant stability to the bicyclic structure.[1] A critical feature of the indazole ring is its existence in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms.[4] The position of the proton on one of the two nitrogen atoms significantly influences the electronic distribution and, consequently, the molecule's properties and biological activity.[3]

Thermodynamic calculations and experimental evidence consistently show that the 1H-indazole tautomer is the more stable and predominant form compared to the 2H-indazole.[4][8][9] This stability is attributed to its benzenoid character, whereas the 2H-tautomer possesses a less stable ortho-quinoid structure.[1] The energy difference between the two tautomers is approximately 2.3 kcal/mol in favor of the 1H form.[9][10] However, the less stable 2H-tautomer can be stabilized through specific substitution patterns, particularly via the formation of intra- or intermolecular hydrogen bonds.[11]

Caption: Tautomeric forms of the indazole scaffold.

Acidity, Basicity, and Lipophilicity: Tuning for Bioavailability

The indazole nucleus is amphoteric, capable of being protonated or deprotonated.[12] The pKa values for these equilibria are crucial for understanding the ionization state of indazole-containing drugs under physiological conditions, which in turn affects their solubility, permeability, and target engagement.

| Parameter | Value | Description |

| pKa (Indazolium/Indazole) | ~1.04 - 1.31 | Governs the equilibrium between the protonated cation and the neutral molecule.[10][12] |

| pKa (Indazole/Indazolate) | ~13.86 | Governs the equilibrium between the neutral molecule and the deprotonated anion.[10][12] |

The dual pyridine-like and pyrrole-like character of the nitrogen atoms allows for fine-tuning of these properties through substitution.[10] For instance, electron-withdrawing groups generally increase acidity, while electron-donating groups enhance basicity. These modifications are critical for optimizing pharmacokinetic profiles, such as oral bioavailability.[4]

II. Synthetic Strategies: Building the Indazole Core

The construction of the indazole scaffold has been a subject of extensive research, leading to a variety of synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Approaches

Historically, the synthesis of indazoles was pioneered by Emil Fischer in the 1880s.[1][10] Modern synthetic chemistry has expanded the toolkit for indazole synthesis, offering more efficient and versatile methods.[13]

Common Synthetic Pathways:

-

Intramolecular C-N Bond Formation: Many strategies rely on the cyclization of appropriately substituted benzene derivatives. For example, the diazotization of o-toluidine followed by ring closure is a well-established method.[9]

-

Transition Metal-Catalyzed Reactions: Palladium- and copper-catalyzed cross-coupling and annulation reactions have emerged as powerful tools for constructing the indazole ring system with high regioselectivity and functional group tolerance.[4]

-

Metal-Free Approaches: To align with the principles of green chemistry, metal-free synthetic routes, such as those mediated by iodine or [bis(trifluoroacetoxy)iodo]benzene (PIFA), have been developed.[1]

Caption: Overview of synthetic pathways to the indazole scaffold.

Experimental Protocol: A Representative Synthesis of 1H-Indazoles

The following protocol outlines a general and efficient method for the synthesis of 1H-indazoles via PIFA-mediated oxidative C–N bond formation from arylhydrazones, a method noted for its mild conditions and broad substrate scope.[1]

Step-by-Step Methodology:

-

Preparation of Arylhydrazone: To a solution of the desired arylhydrazine hydrochloride (1.0 eq) in ethanol, add the corresponding aldehyde or ketone (1.0 eq) and a catalytic amount of acetic acid. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). The resulting arylhydrazone can be isolated by filtration or extraction.

-

Oxidative Cyclization: Dissolve the arylhydrazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile. Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1-1.5 eq) portion-wise at 0 °C.

-

Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Isolation and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1H-indazole derivative.

Causality in Experimental Choices:

-

PIFA as Oxidant: PIFA is a mild and effective hypervalent iodine reagent that facilitates the oxidative C-H amination, leading to the formation of the N-N bond and subsequent cyclization to the indazole ring. Its use avoids the harsh conditions or toxic metals often required in other methods.

-

Solvent Choice: Dichloromethane is a common choice due to its ability to dissolve both the starting material and the oxidant, while being relatively inert under the reaction conditions.

-

Quenching with Sodium Thiosulfate: This step is crucial to neutralize any unreacted PIFA, preventing potential side reactions during the workup process.

III. The Biological Significance and Therapeutic Applications

The indazole scaffold is a cornerstone in the development of drugs targeting a wide array of diseases, a testament to its ability to interact with diverse biological targets.[6][14]

A Privileged Scaffold in Oncology

A significant number of indazole-containing compounds have been developed as anticancer agents, primarily as kinase inhibitors.[15][16] The indazole ring often serves as a hinge-binding motif, crucial for anchoring the inhibitor to the ATP-binding pocket of the target kinase.

Notable FDA-Approved Indazole-Based Kinase Inhibitors:

| Drug Name | Target(s) | Approved Indication(s) |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal cell carcinoma, soft tissue sarcoma[4] |

| Axitinib | VEGFR | Renal cell carcinoma[1] |

| Niraparib | PARP1, PARP2 | Ovarian, fallopian tube, and peritoneal cancer[4] |

| Entrectinib | TRK A/B/C, ROS1, ALK | ROS1-positive non-small cell lung cancer, NTRK fusion-positive solid tumors[4] |

The structure-activity relationship (SAR) studies of these inhibitors often reveal that substitutions at various positions of the indazole ring are critical for potency and selectivity.[4][16][17] For example, in a series of ERK1/2 inhibitors, substitutions on the indazole ring were found to significantly impact their enzymatic and cellular activity.[4][18]

Beyond Oncology: A Spectrum of Pharmacological Activities

The therapeutic potential of indazole derivatives extends far beyond cancer treatment. The scaffold has been successfully incorporated into drugs with a wide range of biological activities.[1][19]

-

Anti-inflammatory: Bendazac and Benzydamine are non-steroidal anti-inflammatory drugs (NSAIDs) built upon the 1H-indazole scaffold.[4][5]

-

Antiemetic: Granisetron is a selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1]

-

Antibacterial and Antifungal: Various indazole derivatives have demonstrated potent activity against bacterial and fungal strains.[1]

-

Neurodegenerative Diseases: The scaffold is being explored for the development of agents to treat conditions like Parkinson's disease.[6]

-

Anti-HIV: Certain indazole derivatives have shown promise as anti-HIV agents.[1]

Caption: Diverse biological activities of the indazole scaffold.

Indazole as a Bioisostere

A particularly insightful application of the indazole scaffold is its use as a bioisostere for other functional groups, most notably the phenol and catechol moieties.[20][21] Bioisosteric replacement is a powerful strategy in drug design to improve the metabolic stability and pharmacokinetic properties of a lead compound. The phenol group, for instance, is prone to rapid glucuronidation, leading to poor bioavailability.[20] Replacing it with an indazole can circumvent this metabolic pathway while maintaining or even enhancing the desired biological activity by mimicking the hydrogen bonding capabilities of the hydroxyl group.[20][22][23] This approach has been successfully applied in the development of GluN2B-selective NMDA receptor antagonists and protein tyrosine kinase inhibitors.[20][22]

IV. Conclusion and Future Perspectives

The indazole scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry and drug discovery. Its unique combination of physicochemical properties, synthetic tractability, and broad biological activity spectrum ensures its continued relevance in the pursuit of novel therapeutics. The ability to modulate its properties through substitution and its successful application as a bioisostere further enhance its appeal to drug designers.

Future research will likely focus on the development of novel, more efficient, and sustainable synthetic methodologies for accessing complex indazole derivatives. Furthermore, the exploration of indazole-based compounds for new biological targets and therapeutic areas remains a fertile ground for discovery. As our understanding of disease biology deepens, the versatility of the indazole scaffold will undoubtedly be leveraged to create the next generation of targeted and effective medicines.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 10. caribjscitech.com [caribjscitech.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Indazole - Wikipedia [en.wikipedia.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 20. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 22. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

The Strategic Advantage of Bromo-Methoxy Substitution on the Indazole Scaffold: A Technical Guide for Drug Discovery

Introduction: The Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heteroaromatic structure formed by the fusion of a benzene and a pyrazole ring, has earned the designation of a "privileged structure" in the field of medicinal chemistry.[1] This status is attributed to its ability to serve as a versatile scaffold for the development of ligands for a diverse range of biological targets, leading to compounds with significant therapeutic potential.[2][3] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5] Several clinically approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its importance in modern drug discovery.[1]

This technical guide provides an in-depth exploration of the biological significance of a specific class of indazole derivatives: those bearing both bromo and methoxy substituents. We will delve into the nuanced roles these functional groups play in modulating the pharmacological profile of the indazole scaffold, examine their interactions with key biological targets, and provide practical experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of bromo-methoxy indazoles in their therapeutic programs.

The Influence of Bromo and Methoxy Substituents on Pharmacological Activity

The specific placement of bromo and methoxy groups on the indazole ring system is a strategic decision in medicinal chemistry, profoundly influencing the compound's physicochemical properties, and in turn, its pharmacokinetic and pharmacodynamic profiles.

The Role of the Bromo Group:

The bromine atom, a halogen, imparts several key characteristics to a molecule. Its introduction at positions such as C5 or C6 of the indazole core serves multiple purposes:[6][7]

-

Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the acidity of nearby protons and the overall electron distribution of the aromatic system, which can be critical for target engagement.

-

Increased Lipophilicity: The presence of a bromine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

-

Formation of Halogen Bonds: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in the active site of a protein. This can provide an additional anchoring point, leading to increased binding affinity and selectivity.

-

Metabolic Stability: The C-Br bond is generally stable to metabolic degradation, potentially improving the compound's half-life.

-

Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further structural modifications through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the exploration of a wider chemical space.[6]

The Role of the Methoxy Group:

The methoxy group (-OCH3) is a strong electron-donating group that also significantly impacts a molecule's properties:

-

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein's binding pocket.[8]

-

Increased Polarity: While contributing to some lipophilicity, the methoxy group also introduces a polar element, which can be fine-tuned to achieve an optimal balance of solubility and permeability.

-

Conformational Control: The methoxy group can influence the preferred conformation of the molecule, locking it into a bioactive shape for optimal target interaction.

-

Metabolic Considerations: The methoxy group can be a site of metabolism (O-demethylation). While this can be a liability, it can also be exploited for the design of prodrugs.

The strategic combination of bromo and methoxy groups can therefore lead to compounds with enhanced potency, improved selectivity, and favorable drug-like properties.

Key Biological Targets and Mechanisms of Action

Bromo-methoxy indazole derivatives have shown significant activity against a range of biological targets, with a particular prominence in the inhibition of protein kinases.[9] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9]

Inhibition of Receptor Tyrosine Kinases: The VEGFR-2 Case Study

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8] Several 6-bromo-1H-indazole derivatives have demonstrated potent inhibitory activity against VEGFR-2.[10]

Signaling Pathway of VEGFR-2 and its Inhibition

The methoxy group often plays a crucial role in anchoring the indazole core within the ATP-binding pocket of the kinase, while the bromo substituent can occupy a hydrophobic pocket and contribute to selectivity.

Other Kinase Targets

Beyond VEGFR-2, bromo-methoxy indazole derivatives have shown inhibitory activity against other kinases implicated in cancer and other diseases:

-

Polo-like Kinase 4 (PLK4): Overexpression of PLK4 is associated with several cancers. Indazole-based inhibitors of PLK4 have been developed, with substitutions on the indazole ring being critical for potency and selectivity. [11]* Anaplastic Lymphoma Kinase (ALK): Entrectinib, a potent ALK inhibitor, features a substituted indazole core, highlighting the scaffold's utility in targeting this oncogenic driver. [4]

Quantitative Biological Data

The following table summarizes the reported in vitro activity of selected bromo- and/or methoxy-substituted indazole derivatives against various biological targets.

| Compound/Derivative | Substitution Pattern | Target | IC50 (nM) | Source |

| Derivative W4 | 6-Bromo-1H-indazole | VEGFR-2 | < 5 | [10] |

| Derivative W12 | 6-Bromo-1H-indazole | VEGFR-2 | < 5 | [10] |

| Derivative W17 | 6-Bromo-1H-indazole | VEGFR-2 | < 5 | [10] |

| Entrectinib | 3-Amino-5-substituted indazole | ALK | 12 | [4] |

| Compound C05 | 6-Bromo-indazole derivative | PLK4 | < 0.1 | [11] |

| Indazole Derivative | 5-Methoxy-1-substituted | 5-Lipoxygenase | 44 | [12] |

Disclaimer: The data presented is compiled from various sources and may not have been generated under identical experimental conditions. Direct comparisons should be made with caution.

Anti-inflammatory and Other Activities

The biological significance of bromo-methoxy indazoles is not limited to oncology. They have also demonstrated promising anti-inflammatory properties. For instance, certain indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. [5]Additionally, some compounds exhibit activity against pro-inflammatory cytokines like TNF-α and IL-1β. [5]The anti-inflammatory effects may also be attributed to the inhibition of enzymes like 5-lipoxygenase. [12]

Experimental Protocols

To facilitate the investigation of bromo-methoxy indazole derivatives, we provide the following detailed experimental protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a specific protein kinase, such as VEGFR-2.

Materials:

-

Recombinant kinase (e.g., VEGFR-2)

-

Kinase substrate (specific to the kinase)

-

ATP

-

Kinase assay buffer

-

Test compounds (bromo-methoxy indazole derivatives) dissolved in DMSO

-

Luminescent kinase assay reagent (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

-

Reaction Setup: To each well of the 384-well plate, add the following in order:

-

5 µL of test compound dilution (or DMSO for control)

-

10 µL of a solution containing the kinase and substrate in kinase assay buffer

-

-

Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Detect Kinase Activity:

-

Add 25 µL of the luminescent kinase assay reagent (e.g., ADP-Glo™ Reagent) to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Develop Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into a luminescent signal.

-

Incubation: Cover the plate and incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescence using a microplate reader.

-

Data Analysis:

-

Subtract the "no enzyme" control reading from all other readings.

-

Calculate the percent inhibition for each test compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Workflow for Kinase Inhibition Assay

Caption: A typical workflow for an in vitro luminescent kinase assay.

Protocol 2: Cell Proliferation Assay (MTT)

This protocol describes a colorimetric assay to assess the effect of bromo-methoxy indazole derivatives on the proliferation of cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Test compounds (bromo-methoxy indazole derivatives) dissolved in DMSO

-

Clear, flat-bottomed 96-well plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Conclusion and Future Perspectives

Bromo-methoxy indazole derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of oncology and inflammation. The strategic incorporation of bromo and methoxy substituents on the indazole scaffold allows for the fine-tuning of their pharmacological properties, leading to potent and selective inhibitors of key biological targets such as protein kinases.

Future research in this area should focus on expanding the structural diversity of these derivatives to further improve their potency and selectivity. [13]A deeper understanding of their structure-activity relationships, guided by computational modeling and empirical data, will be crucial for the rational design of next-generation therapeutics. [13]Furthermore, comprehensive pharmacokinetic and safety profiling will be essential to advance the most promising candidates into clinical development. The continued exploration of bromo-methoxy indazoles holds great promise for the discovery of novel and effective treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of 7-Bromo-4-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Hazard Identification

1.1 Structural Features and Inferred Hazards

-

Brominated Aromatic Ring: Halogenated organic compounds, particularly brominated ones, can pose health and environmental risks.[3][4] They can be irritants and may have long-term health effects.[3] Bromine itself is a corrosive substance that reacts violently with many organic compounds.[5]

-

Indazole Core: Indazole derivatives have a wide range of pharmacological activities.[1][6] Some indazole-containing compounds have been investigated for their biological effects and can be potent molecules.[1][7]

-

Methoxy Group: While generally less reactive, the presence of a methoxy group can influence the metabolic pathways of the compound in biological systems.

1.2 GHS Hazard Classification (Inferred)